![molecular formula C17H23N3O B7562967 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone, also known as PBD-123, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This action may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may contribute to its antidepressant effects.
実験室実験の利点と制限
One of the advantages of using 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone in lab experiments is its potent anticonvulsant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. Additionally, this compound has been found to be well-tolerated in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for the study of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone. One potential avenue of research is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Additionally, further studies could be conducted to explore its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Finally, future studies could aim to develop more water-soluble derivatives of this compound to overcome its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its potent anticonvulsant, anxiolytic, and antidepressant effects make it a useful tool for studying the mechanisms underlying these conditions. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
合成法
The synthesis of 1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone involves the reaction of 1-(2-bromoethyl)-3-(1-propan-2-ylbenzimidazol-2-yl)piperidine with potassium ethylate in ethanol. This reaction results in the formation of this compound as a white solid with a yield of 60-70%.
科学的研究の応用
1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
1-[3-(1-propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-16-9-5-4-8-15(16)18-17(20)14-7-6-10-19(11-14)13(3)21/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAIEHLVHRVKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CCCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

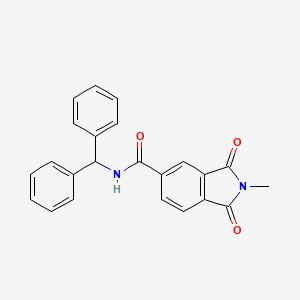
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
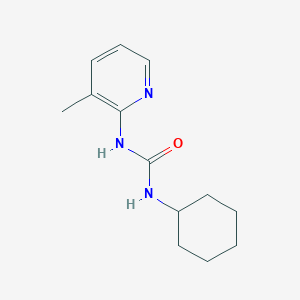
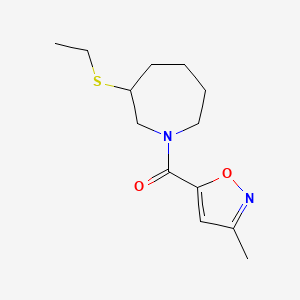
![4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7562943.png)
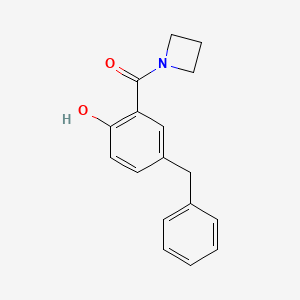
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)
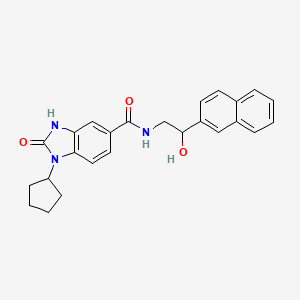
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)